(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl
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Overview
Description
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is particularly significant due to its enantiomeric purity and its role in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . Engineered transaminase polypeptides have been developed to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of engineered transaminases in host cells capable of expressing these enzymes. This biocatalytic approach ensures high yield and enantiomeric purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted amine derivatives, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand or organo-catalyst in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m0/s1 |
InChI Key |
JLTCGWBRNSZJIX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)N)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N)N |
Origin of Product |
United States |
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